molecular formula C8H3BrClN3O2 B3226577 Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- CAS No. 1256811-90-1

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

Cat. No. B3226577
CAS RN: 1256811-90-1
M. Wt: 288.48 g/mol
InChI Key: OLLVRQPJBJINCO-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro- is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPC or BPC-157, and it is a synthetic peptide that has been shown to have a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work by stimulating the production of growth factors and promoting tissue repair and regeneration. Additionally, BPC-157 has been shown to have anti-inflammatory properties and can help reduce oxidative stress in the body.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. Additionally, BPC-157 has been shown to increase the production of collagen, which is a protein that is essential for tissue repair and regeneration. BPC-157 has also been shown to have anti-inflammatory effects, which can help reduce pain and swelling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPC-157 in lab experiments is its stability and potency. BPC-157 is a stable peptide that can be easily synthesized and stored for long periods of time. Additionally, BPC-157 has been shown to be effective in a wide range of research applications. However, one limitation of using BPC-157 in lab experiments is that it can be expensive and difficult to obtain.

Future Directions

There are many potential future directions for research on BPC-157. One area of interest is the use of BPC-157 in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BPC-157 has shown promise in treating musculoskeletal injuries such as tendonitis and ligament injuries. Further research is needed to fully understand the potential applications of BPC-157 in these areas.

Scientific Research Applications

BPC-157 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties. Additionally, BPC-157 has been studied for its potential use in treating gastrointestinal disorders, musculoskeletal injuries, and neurological conditions.

properties

IUPAC Name

7-bromo-2-chloropyrido[2,3-b]pyrazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3O2/c9-3-1-4-7(11-2-3)13-5(8(14)15)6(10)12-4/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLVRQPJBJINCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(C(=N2)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191232
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

CAS RN

1256811-90-1
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256811-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-
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Pyrido[2,3-b]pyrazine-3-carboxylic acid, 7-bromo-2-chloro-

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